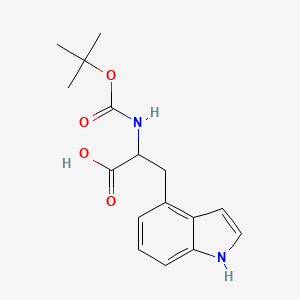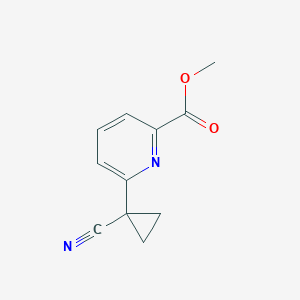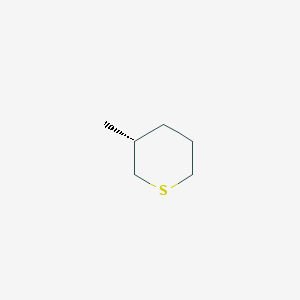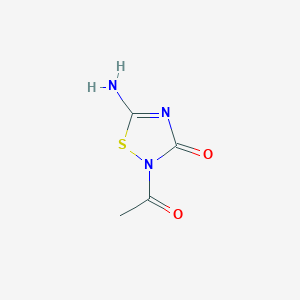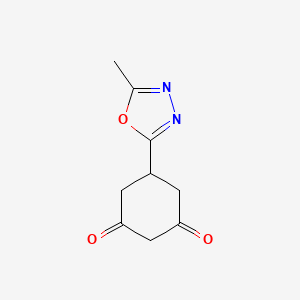
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione is a chemical compound that features a cyclohexane ring substituted with a 1,3-dione group and a 5-methyl-1,3,4-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization and rearrangement to yield the desired oxadiazole derivative . The reaction conditions often include the use of iodine as a catalyst and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyclohexane moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or cyclohexane ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxadiazole derivatives, while reduction can produce partially or fully reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A similar compound with a hydroxyl group instead of the cyclohexane-1,3-dione moiety.
3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Another related compound with a pyrazole ring instead of the oxadiazole ring.
Uniqueness
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione is unique due to the presence of both the oxadiazole ring and the cyclohexane-1,3-dione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
5-(5-methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10N2O3/c1-5-10-11-9(14-5)6-2-7(12)4-8(13)3-6/h6H,2-4H2,1H3 |
Clave InChI |
NUUUIILAVXDLOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)C2CC(=O)CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
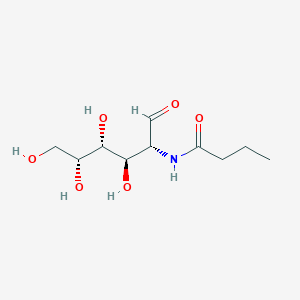
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
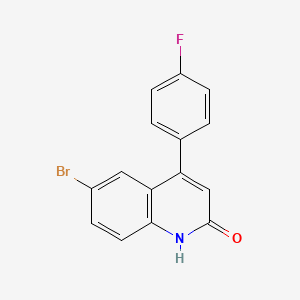
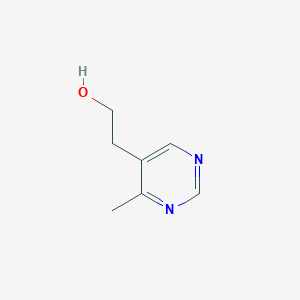

![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
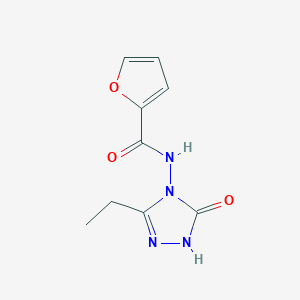
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)

